2-Fluoro-4-iodophenyl isocyanate
Overview
Description
2-Fluoro-4-iodophenyl isocyanate: is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol . It is a halogenated aromatic isocyanate, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with an isocyanate functional group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodophenyl isocyanate typically involves the reaction of 2-fluoro-4-iodoaniline with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions include maintaining low temperatures to avoid decomposition and ensuring the complete conversion of the aniline derivative to the isocyanate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodophenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Coupling reactions: The iodine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols.
Coupling reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Ureas, carbamates, and thiocarbamates: Formed from nucleophilic substitution reactions.
Biaryl compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Fluoro-4-iodophenyl isocyanate has a wide range of applications in scientific research, including:
Organic synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: Utilized in the synthesis of functional materials, such as polymers and coatings.
Bioconjugation: Used in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodophenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations and bioconjugation reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-Iodophenyl isocyanate: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorophenyl isocyanate: Lacks the iodine atom, affecting its reactivity in coupling reactions.
4-Fluorophenyl isocyanate: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity.
Uniqueness: 2-Fluoro-4-iodophenyl isocyanate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct reactivity and properties, making it a valuable compound in organic synthesis and scientific research .
Biological Activity
2-Fluoro-4-iodophenyl isocyanate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a bioactive molecule in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
The compound features a fluorine atom and an iodine atom on the phenyl ring, which contribute to its unique chemical reactivity. The isocyanate functional group is known for its ability to form stable bonds with various biological molecules, enhancing its potential as a therapeutic agent.
This compound primarily interacts with specific molecular targets, including proteins involved in critical biochemical pathways. One notable target is the Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) , which plays a crucial role in the MAPK/ERK signaling pathway. Inhibition of MEK1 can lead to:
- Decreased cell proliferation
- Increased apoptosis (programmed cell death)
This mechanism suggests that the compound may have applications in cancer therapy by disrupting pathways that promote tumor growth.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anti-Cancer Activity : The compound has been explored for its potential anti-cancer properties, particularly through its inhibition of MEK1 and subsequent effects on cell signaling pathways.
- Anti-Inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties, although more research is needed to confirm this.
- Potential as a Building Block : It serves as a precursor in the synthesis of more complex organic molecules and heterocycles, indicating its utility in medicinal chemistry.
Research Findings
A review of literature reveals various studies focusing on the biological activity of this compound:
Case Studies
Several case studies highlight the effectiveness of this compound in experimental settings:
- Case Study 1 : In vitro studies demonstrated that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential role in targeted cancer therapies.
- Case Study 2 : A study reported the synthesis of derivatives that retained the biological activity of the parent compound while improving selectivity and potency against specific kinases involved in cancer progression.
Properties
IUPAC Name |
2-fluoro-4-iodo-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRWSMMFMURCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404886 | |
Record name | 2-Fluoro-4-iodophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139072-17-6 | |
Record name | 2-Fluoro-4-iodophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-iodophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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